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Compound of Interest

Compound Name:
5-(Trifluoromethyl)furan-2-

carbaldehyde

Cat. No.: B093435 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of 5-(Trifluoromethyl)furan-2-
carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and

materials science. The introduction of a trifluoromethyl group to the furan-2-carbaldehyde

scaffold imparts unique electronic properties, enhancing both its reactivity and potential

biological activity. This document details the compound's chemical identity, physicochemical

properties, and expected spectroscopic characteristics. A detailed, plausible experimental

protocol for its synthesis is presented, based on established methodologies for analogous

compounds. Furthermore, this guide explores the potential applications of 5-
(Trifluoromethyl)furan-2-carbaldehyde in drug discovery, discussing its predicted reactivity

and potential interactions with biological systems.

Chemical Identity and Properties
IUPAC Name: 5-(Trifluoromethyl)furan-2-carbaldehyde[1]

Synonyms: 5-(Trifluoromethyl)-2-furaldehyde, 5-(Trifluoromethyl)furfural

CAS Number: 17515-80-9[1][2]
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Molecular Formula: C₆H₃F₃O₂[1]

Molecular Weight: 164.08 g/mol [1]

Physicochemical Properties
While specific experimental data for all properties of 5-(Trifluoromethyl)furan-2-carbaldehyde
are not extensively reported in publicly available literature, the following table summarizes its

known and predicted properties based on its structure and data from similar compounds.

Property Value Source/Justification

Appearance Colorless to pale yellow liquid
Based on general properties of

furan aldehydes.

Odor Aromatic
Characteristic of many

aldehydes.

Boiling Point Not available

Expected to be higher than

furan-2-carbaldehyde (161.7

°C) due to increased molecular

weight.

Solubility

Soluble in common organic

solvents (e.g., ethanol,

acetone, dichloromethane).

Sparingly soluble in water.

Typical for small, polar organic

molecules. The trifluoromethyl

group increases lipophilicity.

Stability

Sensitive to light and air.

Polymerizes in the presence of

strong acids.

Common for furan derivatives.

The electron-withdrawing

trifluoromethyl group may

slightly increase stability

against acid-catalyzed

polymerization compared to

unsubstituted furan.

Spectroscopic Data (Predicted)
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Detailed experimental spectra for 5-(Trifluoromethyl)furan-2-carbaldehyde are not widely

published. However, based on the analysis of furan-2-carbaldehyde and other 5-substituted

analogs, the following spectral characteristics are anticipated.[3][4]

¹H NMR Spectroscopy
The proton NMR spectrum is expected to show three signals in the aromatic region

corresponding to the furan ring protons and one signal for the aldehyde proton.

Proton
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-3 7.3 - 7.5 Doublet J3,4 ≈ 3.5 - 4.0

H-4 6.7 - 6.9 Doublet J4,3 ≈ 3.5 - 4.0

Aldehyde-H 9.6 - 9.8 Singlet -

Note: The electron-withdrawing trifluoromethyl group at the 5-position is expected to deshield

the adjacent furan protons, potentially shifting them downfield compared to unsubstituted furan-

2-carbaldehyde.

¹³C NMR Spectroscopy
The carbon NMR spectrum will be characterized by signals for the furan ring carbons, the

aldehyde carbonyl carbon, and the trifluoromethyl carbon.

Carbon Predicted Chemical Shift (δ, ppm)

C-2 (Aldehyde) 175 - 180

C-3 122 - 125

C-4 113 - 116

C-5 145 - 150 (quartet due to C-F coupling)

CF₃ 118 - 122 (quartet due to C-F coupling)
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Note: The trifluoromethyl group will exhibit a characteristic quartet in the ¹³C NMR spectrum

due to coupling with the three fluorine atoms.

FT-IR Spectroscopy
The infrared spectrum will be dominated by the stretching vibrations of the carbonyl group and

the furan ring.

Functional Group
Expected Wavenumber
(cm⁻¹)

Intensity

C=O (Aldehyde) 1670 - 1700 Strong

C-H (Aldehyde) 2720 - 2820 Medium, often two bands

C=C (Furan ring) 1500 - 1600 Medium to Strong

C-O-C (Furan ring) 1000 - 1200 Strong

C-F (Trifluoromethyl) 1100 - 1300 Strong, multiple bands

Mass Spectrometry
Electron ionization mass spectrometry (EI-MS) is expected to show a prominent molecular ion

peak.

Ion Predicted m/z Description

[M]⁺ 164 Molecular Ion

[M-H]⁺ 163 Loss of the aldehyde proton

[M-CHO]⁺ 135 Loss of the formyl group

[M-CF₃]⁺ 95
Loss of the trifluoromethyl

group

Synthesis of 5-(Trifluoromethyl)furan-2-
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While a specific, detailed experimental protocol for the synthesis of 5-(Trifluoromethyl)furan-
2-carbaldehyde is not readily available in the literature, a plausible and efficient method is the

Vilsmeier-Haack formylation of 2-(trifluoromethyl)furan. This reaction is a widely used method

for the formylation of electron-rich heterocyclic compounds.[5]

Experimental Protocol: Vilsmeier-Haack Reaction
Materials:

2-(Trifluoromethyl)furan

Anhydrous N,N-Dimethylformamide (DMF)

Phosphorus oxychloride (POCl₃)

Anhydrous Dichloromethane (DCM)

Saturated sodium bicarbonate solution

Saturated sodium chloride solution (brine)

Anhydrous magnesium sulfate (MgSO₄)

Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)

Magnetic stirrer and heating mantle

Ice bath

Procedure:

Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped

with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3

equivalents) and anhydrous DCM. Cool the flask to 0 °C in an ice bath. Slowly add

phosphorus oxychloride (1.1 equivalents) dropwise to the stirred solution over 30 minutes,

maintaining the temperature below 5 °C. Allow the mixture to stir at 0 °C for an additional 30

minutes to ensure complete formation of the Vilsmeier reagent.
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Formylation: Dissolve 2-(Trifluoromethyl)furan (1 equivalent) in anhydrous DCM and add it

dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, remove

the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the

mixture to reflux (approximately 40 °C) and maintain for 2-4 hours. Monitor the reaction

progress by Thin Layer Chromatography (TLC).

Work-up: After the reaction is complete, cool the mixture to 0 °C in an ice bath. Slowly and

carefully quench the reaction by the dropwise addition of a saturated sodium bicarbonate

solution until the effervescence ceases.

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and

extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers.

Washing and Drying: Wash the combined organic layers with saturated brine, and then dry

over anhydrous magnesium sulfate.

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure

using a rotary evaporator. The crude product can be purified by vacuum distillation or column

chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure 5-
(Trifluoromethyl)furan-2-carbaldehyde.

Reactivity and Potential Biological Activity
The presence of the strongly electron-withdrawing trifluoromethyl group at the 5-position of the

furan ring significantly influences the reactivity of the aldehyde group. This group enhances the

electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack

compared to unsubstituted furan-2-carbaldehyde.

Derivatives of 5-substituted furan-2-carbaldehydes have demonstrated a wide range of

biological activities, including anticancer and antimicrobial effects.[6] The trifluoromethyl group

is a well-known pharmacophore that can enhance metabolic stability, binding affinity, and cell

permeability of drug candidates.

While specific biological data for 5-(Trifluoromethyl)furan-2-carbaldehyde is limited, it is a

promising scaffold for the development of novel therapeutic agents. For instance, it could serve

as a precursor for the synthesis of inhibitors of enzymes such as cholinesterases, which are

relevant in the context of Alzheimer's disease.[7]
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Visualizations
Synthetic Workflow

Workflow for the Synthesis and Purification of 5-(Trifluoromethyl)furan-2-carbaldehyde

Vilsmeier Reagent Formation
(DMF + POCl₃ in DCM at 0°C)

Formylation
(Addition of 2-(Trifluoromethyl)furan,

reflux)

Aqueous Work-up
(Quenching with NaHCO₃)

Extraction
(DCM)

Purification
(Vacuum Distillation or

Column Chromatography)

Pure 5-(Trifluoromethyl)furan-2-carbaldehyde

Click to download full resolution via product page

Caption: Synthetic workflow for 5-(Trifluoromethyl)furan-2-carbaldehyde.

Potential Signaling Pathway Inhibition
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Hypothetical Inhibition of a Pro-Survival Signaling Pathway

5-(CF₃)furan-2-carbaldehyde
Derivative

Target Enzyme
(e.g., Kinase, Hydrolase)

Inhibition

Product

Substrate

Downstream Signaling
(e.g., Cell Proliferation, Survival)

Apoptosis

leads to

Click to download full resolution via product page

Caption: Hypothetical mechanism of action for a drug candidate.

Conclusion
5-(Trifluoromethyl)furan-2-carbaldehyde is a valuable heterocyclic building block with

significant potential in the development of new pharmaceuticals and functional materials. Its

synthesis can be achieved through established methods such as the Vilsmeier-Haack reaction.

The presence of the trifluoromethyl group is expected to enhance its reactivity and confer

desirable pharmacological properties. Further research into the specific biological activities and

applications of this compound and its derivatives is warranted to fully explore its therapeutic

potential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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